Cas no 6345-43-3 (4,6-dimethyl pyrimidine-4,6-dicarboxylate)
4,6-dimethyl pyrimidine-4,6-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl pyrimidine-4,6-dicarboxylate
- PYRIMIDINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER
- 4,6-PyriMidinedicarboxylic acid, 4,6-diMethyl ester
- Dimethyl 4,6-pyrimidinedicarboxylate
- 4,6-Bis-(carbomethoxy)-pyrimidin
- 4,6-dicarbomethoxypyrimidine
- 4,6-pyrimidine dicarboxylic acid dimethyl ester
- methyl 6-(methoxycarbonyl)pyrimidine-4-carboxylate
- Pyrimidin-4,6-dicarbonsaeure-dimethylester
- 4,6-DIMETHYL PYRIMIDINE-4,6-DICARBOXYLATE
- AK116342
- NSC44349
- AJTJKDWVSIIOIR-UHFFFAOYSA-N
- SBB059486
- PB12841
- AX8125465
- BB 0257619
- ST51044462
- P10328
- NSC-44349
- AKOS006344013
- CS-0045800
- DTXSID70286238
- NS-01932
- MFCD05864412
- SCHEMBL4000055
- NSC 44349
- 6345-43-3
- 4,6-Pyrimidinedicarboxylic acid, dimethyl ester
- DB-351211
- SY096892
- 4,6-dimethyl pyrimidine-4,6-dicarboxylate
-
- MDL: MFCD05864412
- Inchi: 1S/C8H8N2O4/c1-13-7(11)5-3-6(8(12)14-2)10-4-9-5/h3-4H,1-2H3
- InChI Key: AJTJKDWVSIIOIR-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C(=O)OC)N=CN=1)=O
Computed Properties
- Exact Mass: 196.04800
- Monoisotopic Mass: 196.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
Experimental Properties
- Density: 1.293
- Melting Point: 78-79°C
- Boiling Point: 305.7°C at 760 mmHg
- Flash Point: 138.7°C
- Refractive Index: 1.518
- PSA: 78.38000
- LogP: 0.04980
4,6-dimethyl pyrimidine-4,6-dicarboxylate Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
4,6-dimethyl pyrimidine-4,6-dicarboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-dimethyl pyrimidine-4,6-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 045790-250mg |
Dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 250mg |
£49.00 | 2022-03-01 | |
| Fluorochem | 045790-1g |
Dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 1g |
£73.00 | 2022-03-01 | |
| Fluorochem | 045790-5g |
Dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 5g |
£279.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT380-200mg |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 200mg |
208.0CNY | 2021-07-12 | |
| Chemenu | CM108350-5g |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 5g |
$332 | 2021-08-06 | |
| Chemenu | CM108350-10g |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 10g |
$535 | 2021-08-06 | |
| Chemenu | CM108350-25g |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 25g |
$957 | 2021-08-06 | |
| Chemenu | CM108350-1g |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM108350-5g |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM108350-25g |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 25g |
$*** | 2023-05-30 |
4,6-dimethyl pyrimidine-4,6-dicarboxylate Suppliers
4,6-dimethyl pyrimidine-4,6-dicarboxylate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4,6-dimethyl pyrimidine-4,6-dicarboxylate
Professional Introduction to 4,6-dimethyl pyrimidine-4,6-dicarboxylate (CAS No: 6345-43-3)
4,6-dimethyl pyrimidine-4,6-dicarboxylate, with the chemical formula C₆H₆N₂O₄, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound has garnered attention due to its versatile structural framework, which makes it a valuable precursor in the synthesis of various biologically active molecules. The presence of two carboxylate groups at the 4 and 6 positions of the pyrimidine ring introduces unique reactivity, enabling diverse functionalization strategies that are crucial for drug development.
The compound's molecular structure, featuring a pyrimidine core with methyl substituents at the 4 and 6 positions, contributes to its stability and compatibility with a wide range of chemical transformations. This stability is particularly advantageous in multi-step synthetic pathways where intermediate products must withstand harsh reaction conditions without degradation. The carboxylate groups further enhance its utility by providing sites for esterification, amidation, or coupling reactions, which are common in the construction of complex organic molecules.
In recent years, 4,6-dimethyl pyrimidine-4,6-dicarboxylate has been explored as a key building block in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of natural products and pharmacophores found in various bioactive compounds. For instance, derivatives of this compound have been investigated for their potential in inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modify both the pyrimidine ring and the carboxylate groups allows researchers to fine-tune the physicochemical properties of the final product, optimizing solubility, bioavailability, and target specificity.
One notable application of 4,6-dimethyl pyrimidine-4,6-dicarboxylate is in the development of antiviral agents. The pyrimidine scaffold is a common feature in nucleoside analogs, which are known for their efficacy against viral infections. By incorporating this compound into drug design pipelines, scientists have been able to generate new candidates with improved pharmacokinetic profiles. Preliminary studies have demonstrated promising results in vitro, where modified derivatives exhibited inhibitory activity against certain viral proteases and polymerases. These findings underscore the importance of 4,6-dimethyl pyrimidine-4,6-dicarboxylate as a scaffold for antiviral drug discovery.
The agrochemical sector has also recognized the potential of 4,6-dimethyl pyrimidine-4,6-dicarboxylate as a precursor for developing novel pesticides and herbicides. Its structural features allow for the synthesis of compounds that can interact with biological targets in plants and pests. For example, derivatives have been shown to exhibit herbicidal activity by disrupting essential metabolic pathways in weeds. This has opened up new avenues for sustainable agriculture by providing farmers with effective tools to manage crop protection without relying on traditional chemical formulations.
The synthetic methodologies employed in the preparation of 4,6-dimethyl pyrimidine-4,6-dicarboxylate are another area of active research. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly routes to this intermediate. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to introduce functional groups at specific positions on the pyrimidine ring with high selectivity. These improvements not only reduce the environmental footprint of synthesis but also enhance scalability for industrial applications.
The role of computational chemistry in optimizing synthetic routes for 4,6-dimethyl pyrimidine-4,6-dicarboxylate cannot be overstated. Molecular modeling techniques have allowed researchers to predict reaction outcomes and identify optimal conditions before conducting experimental trials. This approach has significantly reduced time-to-market for new compounds by minimizing trial-and-error experimentation. Furthermore, machine learning algorithms are being increasingly employed to screen large libraries of potential derivatives rapidly, accelerating the discovery process.
Future directions in the study of 4,6-dimethyl pyrimidine-4,6-dicarboxylate include exploring its role in medicinal chemistry beyond traditional applications. Researchers are investigating its potential as a chiral building block for enantiopure drugs using asymmetric synthesis techniques. Additionally, its incorporation into materials science applications is being explored due to its ability to form coordination complexes with metal ions—a property that could be leveraged in catalysis or sensing technologies.
In conclusion,4, 6-DIMETHYL PYRIMIDINE-,4, 6-DICARBOXYLATE (CAS No: 6345-43-3) remains a cornerstone compound in pharmaceutical and agrochemical research due to its structural versatility and reactivity. Its contributions to drug discovery continue to evolve with advancements in synthetic chemistry and computational methods, offering exciting opportunities for innovation across multiple scientific disciplines.
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